molecular formula C10H14OS B7988691 2-(Isopropylthio)-1-methoxybenzene CAS No. 34257-57-3

2-(Isopropylthio)-1-methoxybenzene

Cat. No.: B7988691
CAS No.: 34257-57-3
M. Wt: 182.28 g/mol
InChI Key: HMEXWXWOVBCHJI-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-1-methoxybenzene is a useful research compound. Its molecular formula is C10H14OS and its molecular weight is 182.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Land Plant Biomass Proxy : Methoxyphenols, like those related to 2-(Isopropylthio)-1-methoxybenzene, have been used as proxies for terrestrial biomass in studies of lignin chemical changes during hydrothermal alteration. The pyrolysis of these compounds gives a simple product distribution, which can be important for understanding biomass composition and degradation (Vane & Abbott, 1999).

  • Kinetics in Liquid-Phase Oxidation : Research on 1-isopropyl-4-methoxybenzene, a compound structurally similar to this compound, has contributed to understanding the kinetics of free-radical chain oxidation in the liquid phase. This is relevant in chemical synthesis and industrial processes (Zawadiak et al., 2003).

  • Selective Electrochemical Thiocyanation : Studies involving the electrochemical thiocyanation of methoxybenzene (anisole) demonstrate how selective reactions can be achieved, which is significant in developing regio- and isomeric-selective synthesis methods (Gitkis & Becker, 2006).

  • Volatile Compounds in Grains : Research identifying volatile methoxybenzene compounds in various grains can inform about food safety, storage conditions, and quality control in the agricultural industry (Seitz & Ram, 2000).

  • Molecular Structure Analysis : Studies on the molecular structure of compounds like 1-lithio-2-methoxybenzene provide valuable insights into the properties and behavior of similar methoxybenzene derivatives, which is essential in materials science and molecular engineering (Harder et al., 1989; 1988).

  • Biomass Conversion : Research on the catalytic conversion of anisole (methoxybenzene) into gasoline-range molecules provides insights into biomass utilization and renewable energy sources. Such studies are significant for developing sustainable energy solutions (Zhu et al., 2011).

Properties

IUPAC Name

1-methoxy-2-propan-2-ylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-8(2)12-10-7-5-4-6-9(10)11-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEXWXWOVBCHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273451
Record name 1-Methoxy-2-[(1-methylethyl)thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34257-57-3
Record name 1-Methoxy-2-[(1-methylethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34257-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-2-[(1-methylethyl)thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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